REACTION_CXSMILES
|
[C:1]([O:11]C)(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+:14]>O>[C:1]([O-:11])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[Na+:14] |f:1.2,4.5|
|
Name
|
|
Quantity
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16.2 g
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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140 g
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture was reacted at 80° C. for 15 minutes with vigorous stirring
|
Duration
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15 min
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Name
|
|
Type
|
product
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)[O-].[Na+]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |